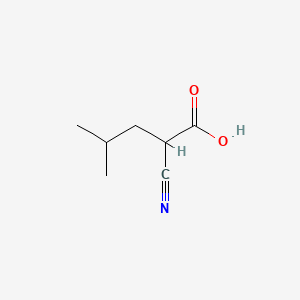

2-Cyano-4-methylpentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyano-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)3-6(4-8)7(9)10/h5-6H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUUYTTUQHBFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18283-41-5 | |

| Record name | 2-Cyano-4-methylpentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018283415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC80747 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies and Process Development for 2 Cyano 4 Methylpentanoic Acid and Its Derivatives

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods, which combine chemical and enzymatic steps, offer a powerful and sustainable approach for the synthesis of chiral compounds like 2-cyano-4-methylpentanoic acid. These methods leverage the high selectivity of enzymes to create specific stereoisomers, which is often challenging to achieve through purely chemical means.

Enantioselective Biocatalytic Pathways

Enantioselective biocatalysis is particularly valuable for producing optically pure chiral molecules. Enzymes, by their inherent nature, can distinguish between enantiomers, leading to the formation of a single desired stereoisomer.

Nitrilases are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). This enzymatic approach is advantageous due to its mild reaction conditions, high conversion efficiency, and excellent selectivity.

A notable example of this methodology is the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid. researchgate.netnih.gov In this process, a nitrilase from Rhodococcus rhodochrous J1 was expressed in Escherichia coli. researchgate.netnih.gov These recombinant E. coli cells were then used to hydrolyze 2-methyl-2-propylmalononitrile enantioselectively. The reaction yielded (S)-2-cyano-2-methylpentanoic acid with a high enantiomeric excess (e.e.) of 96%. researchgate.netnih.gov Under optimized conditions, a concentration of 80 g/L of the desired (S)-enantiomer was produced with a molar yield of 97% within 24 hours at 30°C, without the formation of by-products. researchgate.netnih.gov This nitrilase-mediated biocatalysis aligns with the principles of green chemistry by offering an environmentally friendly route to chiral cyanocarboxylic acids. researchgate.net

Table 1: Nitrilase-Catalyzed Synthesis of (S)-2-cyano-2-methylpentanoic acid

| Parameter | Value |

|---|---|

| Enzyme Source | Rhodococcus rhodochrous J1 nitrilase (recombinant in E. coli) |

| Substrate | 2-methyl-2-propylmalononitrile |

| Product | (S)-2-cyano-2-methylpentanoic acid |

| Enantiomeric Excess (e.e.) | 96% |

| Product Concentration | 80 g/L |

| Molar Yield | 97% |

| Reaction Time | 24 hours |

A general and broadly applicable chemo-enzymatic cascade has been developed for the synthesis of diverse chiral α-substituted carboxylic acids. researchgate.net This system combines the activity of two classes of enzymes: ene-reductases (ERs) and aldehyde dehydrogenases (Ald-DHs). researchgate.net The process starts with an α-substituted α,β-unsaturated aldehyde. The ene-reductase catalyzes the asymmetric reduction of the carbon-carbon double bond, and the aldehyde dehydrogenase then oxidizes the resulting aldehyde to the corresponding chiral carboxylic acid. researchgate.net This "hydrogen-borrowing" cascade is particularly elegant as the hydride required for the initial reductive step is generated in the subsequent oxidative step, eliminating the need for an external hydride source. researchgate.net This methodology has been successfully applied to a wide range of substrates, demonstrating its versatility in producing chiral carboxylic acids with high yields and stereoselectivity. researchgate.net While not specifically demonstrated for this compound, this cascade system represents a promising strategy for its enantioselective synthesis from a suitable α-cyano-α,β-unsaturated aldehyde precursor.

Classical Organic Synthesis Routes

Traditional organic synthesis remains a cornerstone for the production of a wide array of chemical compounds, including this compound and its derivatives. Condensation reactions, in particular, are fundamental in carbon-carbon bond formation.

Condensation Reactions in this compound and Ester Synthesis

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, such as water. These reactions are widely used in organic synthesis to build up molecular complexity.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a carbonyl group (aldehyde or ketone) reacts with an active hydrogen compound in the presence of a basic catalyst. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon double bonds and is often a key step in the synthesis of α,β-unsaturated compounds. wikipedia.org

The synthesis of esters of this compound has been achieved through a Knoevenagel condensation. google.comgoogle.com In this approach, isobutyraldehyde (B47883) (2-methylpropanal) is condensed with a cyanoacetic acid ester, such as ethyl cyanoacetate (B8463686) or methyl cyanoacetate. google.comgoogle.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) with acetic acid. google.com The initial product of this condensation is an unsaturated intermediate, ethyl 2-cyano-4-methylpent-2-enoate. This intermediate is then subjected to a reduction step, for instance, using hydrogen gas with a palladium on carbon (Pd/C) catalyst, to yield the saturated ester, ethyl 2-cyano-4-methylpentanoate. google.com This two-step, one-pot synthesis can be highly efficient, with reported yields of the final ester reaching up to 95%. google.com

Table 2: Knoevenagel Condensation for Ethyl 2-cyano-4-methylpentanoate

| Reactant 1 | Reactant 2 | Catalyst | Intermediate Product | Final Product |

|---|

This classical route provides an effective means to synthesize the ester precursor of this compound, which can then be hydrolyzed to the desired carboxylic acid.

Condensation of Cyanoacetate Derivatives with Iso-butyraldehyde

A primary and widely employed method for synthesizing precursors to this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, such as a cyanoacetate ester, with an aldehyde or ketone. In this specific synthesis, iso-butyraldehyde is reacted with either methyl cyanoacetate or ethyl cyanoacetate. google.com The reaction is typically catalyzed by a weak base, such as piperidine with acetic acid, to yield an unsaturated intermediate, namely methyl or ethyl 2-cyano-4-methylpent-2-enoate. google.com This α,β-unsaturated product serves as a direct precursor for subsequent reduction steps.

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Studies on similar Knoevenagel condensations have explored various catalysts to optimize the process, highlighting the importance of catalyst selection in driving the reaction to completion under mild conditions. researchgate.netscielo.org.mx

| Reactants | Catalyst | Product | Reference |

|---|---|---|---|

| Iso-butyraldehyde and Methyl Cyanoacetate | Piperidine / Acetic Acid | Methyl 2-cyano-4-methylpent-2-enoate | google.com |

| Iso-butyraldehyde and Ethyl Cyanoacetate | Piperidine / Acetic Acid | Ethyl 2-cyano-4-methylpent-2-enoate | google.com |

Reduction Methodologies

The unsaturated cyano-carboxylic acid precursors obtained from the condensation step must be reduced to yield the final saturated product. This can be achieved through several methodologies, targeting either the carboxylic acid form or the ester derivative.

Sodium Borohydride (B1222165) Reduction of Unsaturated Cyano-Carboxylic Acid Precursors

Sodium borohydride (NaBH₄) is a versatile reducing agent used for the reduction of various functional groups. In the context of synthesizing this compound, NaBH₄ can be used to reduce the carbon-carbon double bond of the α,β-unsaturated cyano-carboxylic acid precursor. This precursor is obtained by hydrolyzing the ester group of the product from the Knoevenagel condensation. The reduction of α,β-unsaturated carboxylic acids requires specific conditions to selectively reduce the double bond without affecting the carboxylic acid or cyano groups. researchgate.net Methodologies such as the Luche reduction, which uses NaBH₄ in the presence of a lanthanide chloride like cerium(III) chloride, are often employed to achieve selective 1,4-reduction of conjugated systems, minimizing side reactions. researchgate.netdntb.gov.ua This approach provides a pathway to the desired saturated acid from the unsaturated intermediate.

Catalytic Hydrogenation in Ester Derivatives Synthesis

Catalytic hydrogenation is a highly effective and industrially scalable method for the reduction of carbon-carbon double bonds. nih.govrsc.org In the synthesis of this compound derivatives, the unsaturated ester (e.g., methyl 2-cyano-4-methylpent-2-enoate) from the condensation step is hydrogenated to produce the corresponding saturated ester (methyl 2-cyano-4-methylpentanoate). google.com This reaction is typically carried out using a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), under hydrogen pressure. google.com The process is known for its high efficiency and clean conversion, with the catalyst being easily removed by filtration upon reaction completion. google.com This method is a cornerstone in the synthesis of the ester derivatives of the target compound.

| Substrate | Catalyst | Hydrogen Pressure | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-cyano-4-methylpent-2-enoate | Palladium on Carbon (Pd/C) | 3 kg/cm² | Methyl 2-cyano-4-methylpentanoate | 90% | google.com |

| Ethyl 2-cyano-4-methylpent-2-enoate | Palladium on Carbon (Pd/C) | 3 kg/cm² | Ethyl 2-cyano-4-methylpentanoate | 95% | google.com |

Nucleophilic Substitution Reactions in Precursor Formation

Nucleophilic substitution reactions are fundamental in creating the carbon skeleton of many organic molecules. In the context of this compound synthesis, these reactions can be used to introduce the isobutyl group onto a cyanoacetate backbone. A common strategy involves the alkylation of a malonic ester or a cyanoacetic ester. study.com For instance, the enolate of ethyl cyanoacetate, generated by a suitable base like sodium ethoxide, can act as a nucleophile and react with an isobutyl halide (e.g., 1-bromo-2-methylpropane) via an Sₙ2 mechanism. study.com

This approach directly forms an alkylated precursor, ethyl 2-cyano-4-methylpentanoate. Similarly, the saturated ester, methyl-2-cyano-4-methylpentanoate, can itself undergo nucleophilic substitution. Its enolate can be reacted with other electrophiles, such as ethyl chloroacetate, in the presence of a base like potassium carbonate to build more complex structures. google.com

Hydrolysis and Decarboxylation in Multistep Synthesis Schemes

Multistep synthesis schemes often rely on the principles of malonic ester synthesis, which involves alkylation, followed by hydrolysis and decarboxylation. study.comquora.com After the isobutyl group is introduced via nucleophilic substitution onto a cyanoacetic ester, the resulting diester or cyano-ester is subjected to hydrolysis. This step, typically performed under acidic or basic conditions, converts the ester group(s) into carboxylic acids. orgsyn.org

The subsequent and crucial step is decarboxylation. The resulting intermediate, an isobutyl-substituted cyanomalonic acid, is unstable upon heating and readily loses a molecule of carbon dioxide from one of the carboxyl groups to yield the final product, this compound. study.comorgsyn.org This hydrolysis and decarboxylation sequence is a classic and reliable method for converting alkylated malonic or cyanoacetic esters into their corresponding monocarboxylic acids. study.com A patent also describes the decarboxylation of a related diethyl-2-cyano-2-isobutylsuccinate by heating it in the presence of potassium chloride and dimethyl sulfoxide. google.com

Advanced Synthetic Techniques and Optimization

Optimization of synthetic routes for this compound and its derivatives focuses on improving yield, reducing reaction times, and employing more environmentally benign procedures. Advanced techniques include the development of more efficient catalysts for hydrogenation, such as bifunctional metal-NHC (N-heterocyclic carbene) complexes, which can operate under milder conditions. nih.gov For condensation reactions, screening different catalysts can lead to higher yields in shorter times. scielo.org.mx

Microwave-Assisted Synthesis for Related Cyano-Esters

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.com The application of microwave irradiation accelerates chemical reactions by direct interaction with polar molecules, resulting in rapid and uniform heating. nih.gov This technique is particularly advantageous for the synthesis of various esters and for cyanation reactions. nih.govorganic-chemistry.org

In the context of cyano-esters, microwave energy can facilitate key reaction steps, such as esterification and the introduction of the cyano group. Research on the microwave-assisted formation of carboxylic esters from carboxylic acids and O-alkylisoureas has demonstrated that reactions can be completed in minutes with excellent yields, even for sterically hindered substrates. organic-chemistry.org This rapid conversion is attributed to the efficient energy transfer of microwaves. nih.govorganic-chemistry.org

While direct microwave-assisted synthesis of this compound is not extensively detailed, studies on related structures highlight the potential of this methodology. For instance, microwave irradiation has been successfully used for the cyanation of aryl halides, demonstrating a robust method for forming carbon-cyanide bonds under accelerated conditions. nih.govnih.gov In one study, the cyanation of an aryl bromide on a metal-organic framework was achieved in 10 minutes at 170 °C using microwave heating, a significant improvement over conventional methods. nih.gov Furthermore, the synthesis of various nitrile-containing heterocyclic compounds has been shown to produce excellent yields (88–95%) in as little as 20 minutes under microwave irradiation. mdpi.com These findings suggest that similar conditions could be optimized for the synthesis of aliphatic cyano-esters like the derivatives of this compound.

The table below summarizes representative findings from the microwave-assisted synthesis of related nitrile and ester compounds, illustrating the typical conditions and outcomes.

| Product Type | Reactants | Microwave Conditions | Reaction Time | Yield | Reference |

| Aryl Nitrile (UiO-66-CN) | Aryl Bromide (UiO-66-Br), CuCN | 170 °C | 10 min | ~60% | nih.gov |

| Formimidate-carbonitrile | 2-amino-3-carbonitrile precursor, Triethyl orthoformate | Not specified | 20 min | 94% | mdpi.com |

| Carboxylic Esters | Carboxylic Acids, O-Alkylisoureas | Not specified | 1-5 min | Good to Excellent | organic-chemistry.org |

| Hydroxamic Acids | Esters, Hydroxylamine | Not specified | ~6 min | Good | organic-chemistry.org |

Continuous Flow Synthesis Processes in Related Compound Production

Continuous flow chemistry has become a transformative technology in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages in safety, efficiency, and scalability over traditional batch processing. rsc.orgrsc.org This approach is particularly well-suited for reactions involving hazardous reagents or intermediates, such as cyanides, and for processes requiring precise control over reaction parameters like temperature and mixing. researchgate.netacs.org

The synthesis of compounds containing a cyano group often involves highly toxic reagents like hydrogen cyanide (HCN) or its salts. researchgate.net In a continuous flow setup, small volumes of reagents are continuously mixed and reacted in a contained system, minimizing the risk associated with handling large quantities of hazardous materials. acs.orgpharmacompass.com The high surface-area-to-volume ratio of flow reactors allows for superior heat transfer, enabling precise temperature control and preventing thermal runaways, which can be a challenge in large-scale batch reactions. rsc.org

A prominent example of the application of continuous flow chemistry in cyanation is the large-scale synthesis of a key intermediate for Remdesivir. researchgate.netacs.org In this process, a glycoside was reacted with trimethylsilyl (B98337) cyanide (TMSCN) under cryogenic conditions. Transferring this chemistry from a batch process to a continuous flow system addressed safety concerns and improved process control. acs.org This mode of processing enables large-scale production with reduced reaction volumes and more efficient mixing. acs.org

While a specific continuous flow process for this compound is not detailed in the available literature, the principles from related syntheses are directly applicable. A flow process for its synthesis would likely involve the reaction of an appropriate precursor with a cyanide source in a microreactor or a coil reactor system. This would allow for safe handling of the cyanide reagent and precise control over the reaction, potentially leading to higher yields and purity of the final product. rsc.orgnih.gov The technology allows for the seamless integration of multiple reaction steps, reducing the need for isolating intermediates. mdpi.com

The following table outlines the parameters used in a large-scale continuous flow cyanation process for a related pharmaceutical intermediate, demonstrating the capabilities of this technology.

| Parameter | Details | Reference |

| Reaction | Stereoselective Cyanation for Remdesivir Intermediate | acs.org |

| Reagents | Glycoside Precursor, Trimethylsilyl cyanide (TMSCN), Trifluoromethanesulfonic acid (TfOH) | acs.org |

| Solvent | Dichloromethane (DCM) | acs.org |

| Temperature | -30 °C (maintained precisely) | acs.org |

| System | Continuous Flow Reactor | researchgate.netacs.org |

| Key Advantages | Mitigated risk of handling large cyanide quantities, superior temperature control, improved scalability. | researchgate.netacs.org |

Chemical Reactivity and Mechanistic Investigations of 2 Cyano 4 Methylpentanoic Acid and Its Analogues

Hydrolysis Reactions of Ester and Nitrile Functionalities

The hydrolysis of 2-cyano-4-methylpentanoic acid and its ester analogues involves the transformation of the nitrile and ester groups into carboxylic acids and alcohols. These reactions can be catalyzed by either acid or base, with each proceeding through distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of a nitrile begins with the protonation of the nitrogen atom, which increases the electrophilicity of the nitrile carbon. libretexts.orgchemistrysteps.comorganicchemistrytutor.com A water molecule, acting as a nucleophile, then attacks this electrophilic carbon. libretexts.orgchemistrysteps.comorganicchemistrytutor.com Subsequent deprotonation and tautomerization lead to the formation of an amide intermediate. libretexts.orgchemistrysteps.com This amide is then further hydrolyzed under the acidic conditions to yield a carboxylic acid and an ammonium ion. libretexts.orgchemistrysteps.com The mechanism for the acid-catalyzed hydrolysis of an ester, such as a methyl or ethyl ester of this compound, also begins with the protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. The reaction is reversible and proceeds through a tetrahedral intermediate. pressbooks.pubyoutube.com

Basic Hydrolysis:

In basic hydrolysis, a strong nucleophile, the hydroxide ion (OH-), directly attacks the electrophilic carbon of the nitrile group. libretexts.orglibretexts.orgopenstax.org This results in the formation of an imine anion, which is then protonated by water to form a hydroxy imine. libretexts.org Tautomerization of the hydroxy imine yields an amide. libretexts.orgopenstax.org This amide can then undergo further base-catalyzed hydrolysis to form a carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.orglibretexts.orgopenstax.org The basic hydrolysis of an ester, also known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. pressbooks.pubyoutube.com This is an irreversible process that leads to the formation of a carboxylate salt and an alcohol. pressbooks.pub

Table 1: Comparison of Acidic and Basic Hydrolysis Mechanisms

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Strong acid (e.g., HCl, H₂SO₄) commonorganicchemistry.comlibretexts.org | Strong base (e.g., NaOH, KOH) commonorganicchemistry.com |

| Initial Step (Nitrile) | Protonation of the nitrile nitrogen libretexts.orgchemistrysteps.comorganicchemistrytutor.com | Nucleophilic attack of OH⁻ on the nitrile carbon libretexts.orglibretexts.orgopenstax.org |

| Initial Step (Ester) | Protonation of the carbonyl oxygen pressbooks.pubyoutube.com | Nucleophilic attack of OH⁻ on the carbonyl carbon pressbooks.pubyoutube.com |

| Intermediate | Amide libretexts.orgchemistrysteps.com | Amide libretexts.orgopenstax.org |

| Final Product (Nitrile) | Carboxylic acid and ammonium ion libretexts.orglibretexts.org | Carboxylate salt (acidification gives carboxylic acid) libretexts.orgchemistrysteps.com |

| Final Product (Ester) | Carboxylic acid and alcohol (reversible) pressbooks.pub | Carboxylate salt and alcohol (irreversible) pressbooks.pub |

| Reaction Conditions | Typically requires heating commonorganicchemistry.comlibretexts.org | Typically requires heating commonorganicchemistry.com |

Kinetic studies of hydrolysis reactions provide valuable insights into the reaction rates and the factors that influence them. For the acid hydrolysis of related compounds like arabinogalactans, the rate of hydrolysis has been shown to increase with both increasing acid concentration and temperature. abo.fi These studies often fit a first-order kinetic model. abo.fi

Nucleophilic Substitution Reactions Involving the Cyano Group

The cyano group (C≡N) in this compound is a versatile functional group that can participate in nucleophilic substitution reactions. The carbon atom of the cyano group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.orgchemistrysteps.com

One common reaction is the conversion of the nitrile to a primary amine through reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.comyoutube.com This reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org Another important reaction is the addition of Grignard reagents or organolithium reagents to the nitrile, which, after hydrolysis, yields a ketone. chemistrysteps.comyoutube.com The mechanism involves the nucleophilic attack of the organometallic reagent on the nitrile carbon to form an imine anion, which is then hydrolyzed. libretexts.orgyoutube.com

Furthermore, the cyanide ion itself is a good nucleophile and is often introduced into molecules via nucleophilic substitution of an alkyl halide. chemistrysteps.comchemguide.co.ukchemrevise.org While this is a formation reaction for nitriles, it highlights the nucleophilic character of the cyanide ion, which is the conjugate base of the weakly acidic hydrogen cyanide.

Decarboxylation Pathways of Related Cyano-Carboxylic Acids and their Esters

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org This reaction is particularly facile for β-keto acids and malonic acids upon heating. chemistrysteps.commasterorganicchemistry.com The mechanism for the decarboxylation of these compounds involves a cyclic, concerted transition state, resulting in an enol intermediate that then tautomerizes to the more stable keto form. masterorganicchemistry.com

For cyano-carboxylic acids, particularly those where the cyano group is in the β-position to the carboxylic acid, a similar decarboxylation pathway can be envisioned. The electron-withdrawing nature of the cyano group can stabilize the carbanion formed upon decarboxylation, facilitating the reaction. wikipedia.org Studies on the base-induced decarboxylation of polyunsaturated α-cyano acids have shown that the reaction can proceed through the formation of a β-methylene intermediate. researchgate.net While specific studies on the decarboxylation of this compound are limited, the general principles of decarboxylation of β-substituted carboxylic acids suggest that it could undergo decarboxylation under appropriate conditions, likely with heating.

Stereochemical Control and Enantioselectivity in Transformations

The stereochemistry of this compound and its analogues is of significant interest, particularly as precursors in the synthesis of pharmaceuticals like pregabalin, which is the (S)-enantiomer of 3-(aminomethyl)-5-methylhexanoic acid. acs.orglupinepublishers.com Achieving high enantioselectivity in the synthesis and transformations of these compounds is a key challenge.

Various strategies have been developed to control the stereochemistry at the chiral center bearing the cyano group. Chemoenzymatic methods have proven to be highly effective. For instance, the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases can produce enantiomerically pure precursors to pregabalin. acs.orgscienceopen.com The stereochemical outcome in these reactions can be controlled by the geometry of the substrate (E- or Z-isomer) and by using different enzyme variants. acs.orgscienceopen.com

Another approach involves the use of chiral auxiliaries. For example, chiral oxazolidinones have been used in the diastereoselective conjugate addition of cyanide to α,β-unsaturated systems to create the desired stereocenter. google.com Furthermore, nitrilase-mediated hydrolysis of dinitriles like isobutylsuccinonitrile has been shown to be a highly regio- and enantioselective method for producing (S)-3-cyano-5-methylhexanoic acid, a key intermediate for pregabalin. nih.gov Engineering of these enzymes has led to mutants with improved activity and enantioselectivity. nih.gov

The reduction of related cyclic systems, such as 2-chromanols, has demonstrated that the stereochemical outcome can be controlled by the size of the reducing agent. nih.govnih.gov This is explained by a Curtin-Hammett kinetic situation where the hydride is delivered to different conformations of an intermediate oxocarbenium ion. nih.govnih.gov These principles of stereochemical control are applicable to the transformations of this compound and its derivatives.

Table 2: Methods for Stereochemical Control in the Synthesis of this compound Analogues

| Method | Description | Key Features |

|---|---|---|

| Chemoenzymatic Reduction | Asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. acs.orgscienceopen.com | Control of stereochemistry through substrate geometry (E/Z isomers) and enzyme selection. acs.orgscienceopen.com |

| Chiral Auxiliaries | Use of chiral oxazolidinones to direct the diastereoselective addition of cyanide. google.com | Stoichiometric use of a chiral molecule to control the formation of a new stereocenter. |

| Enzymatic Hydrolysis | Nitrilase-mediated hydrolysis of prochiral dinitriles. nih.gov | High regio- and enantioselectivity, with the potential for enzyme engineering to improve performance. nih.gov |

| Kinetic Control in Reduction | Use of different sized reducing agents to favor attack on specific conformers of an intermediate. nih.govnih.gov | The stereochemical outcome is determined by the relative rates of reaction of different conformers. |

Derivatives and Analogues of 2 Cyano 4 Methylpentanoic Acid: Synthesis and Exploration

Ester and Amide Derivatives of 2-Cyano-4-methylpentanoic Acid

The carboxyl and cyano groups of this compound offer reactive sites for the synthesis of various functional derivatives, primarily esters and amides. These modifications are often pursued to alter the compound's polarity, reactivity, and biological interactions.

Methyl and Ethyl Esters of this compound

The synthesis of methyl and ethyl esters of this compound is a fundamental transformation in the study of this compound. A common and effective method for their preparation is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), in the presence of a catalyst.

For instance, the synthesis of ethyl 2-cyano-4-methylpentanoate can be achieved through the condensation of isobutyraldehyde (B47883) with ethyl cyanoacetate. This reaction is often catalyzed by a base like piperidine (B6355638) with acetic acid. The resulting unsaturated product, ethyl 2-cyano-4-methylpent-2-enoate, can then be subjected to hydrogenation to yield the saturated ester.

Similarly, methyl 2-cyano-4-methylpentanoate can be synthesized by condensing methyl cyanoacetate with isobutyraldehyde in the presence of piperidine and acetic acid. The subsequent hydrogenation of the intermediate product yields the desired methyl ester.

These esterification reactions are crucial for further synthetic modifications and are often employed in the preparation of more complex molecules.

| Derivative | Starting Materials | Key Reaction Type |

| Methyl 2-cyano-4-methylpentanoate | Methyl cyanoacetate, Isobutyraldehyde | Knoevenagel Condensation & Hydrogenation |

| Ethyl 2-cyano-4-methylpentanoate | Ethyl cyanoacetate, Isobutyraldehyde | Knoevenagel Condensation & Hydrogenation |

Formamido Derivatives of Pentanoic Acids

The introduction of a formamido group (-NHCHO) to the pentanoic acid backbone represents another avenue of derivatization. N-formylation of amines and amino acids is a well-established chemical transformation, and various methods have been developed to achieve this.

One straightforward approach involves the reaction of an amino-substituted pentanoic acid with formic acid. This reaction can be facilitated by dehydrating agents or by heating the reactants together, sometimes in the presence of a catalyst. For example, amino carboxylic acids can be N-formylated by heating with formamide.

Another method involves the use of formylating agents such as N-formylsaccharin or N-formyl imide, which can react with amines under mild conditions to produce the corresponding formamides. These methods offer advantages in terms of reaction conditions and yields. The synthesis of formamido derivatives of pentanoic acids can lead to compounds with altered biological activities and potential applications in medicinal chemistry.

Structural Modifications and Related Branched Cyano-Carboxylic Acids

Beyond simple derivatization of the functional groups, the carbon skeleton of this compound has been a subject of modification. This includes the synthesis of related branched cyano-carboxylic acids with varying chain lengths, such as cyano-substituted hexanoic and butanoic acids.

Cyano-Substituted Hexanoic Acid Derivatives

The synthesis of cyano-substituted hexanoic acid derivatives often involves building upon a six-carbon chain. One common precursor is 6-cyanohexanoic acid. From this starting material, various derivatives can be prepared. For instance, the carboxylic acid group can be converted to an ester or an amide through standard chemical procedures.

The synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl esters, which are structurally related to derivatives of this compound, has been a subject of interest, particularly as intermediates for pharmacologically active compounds. These syntheses can involve multi-step sequences, including condensation reactions and resolutions to obtain the desired enantiomer.

Cyano-Substituted Butanoic Acid Derivatives

The synthesis of cyano-substituted butanoic acid derivatives provides shorter-chain analogues. A key intermediate in this class is 4-cyano-3-oxobutanoate, which can be prepared by reacting a 4-halo-3-oxobutanoate with an alkali metal cyanide in methanol. This intermediate can then be further modified.

Another example is 3-cyanobutanoic acid. The synthesis of such compounds can be achieved through various synthetic routes, often involving the introduction of the cyano group onto a four-carbon backbone. These shorter-chain analogues allow for the exploration of structure-activity relationships by comparing their properties to those of the parent pentanoic acid derivatives.

Broader Exploration of Cyano-Containing Biologically Relevant Compounds

The cyano group is a key functional group found in a wide range of biologically active molecules, including many pharmaceuticals. researchgate.netnih.gov Its presence can significantly influence a molecule's electronic properties, polarity, and ability to interact with biological targets. nih.gov The cyano group can act as a hydrogen bond acceptor and its strong dipole moment can facilitate polar interactions. nih.gov

Numerous nitrile-containing drugs are used to treat a variety of conditions, including cancer, hypertension, and infectious diseases. researchgate.netnih.govnih.gov For example, anastrozole, a drug used to treat breast cancer, contains a nitrile group on a quaternary carbon adjacent to an aromatic ring. nih.gov The positioning of the nitrile group can be crucial for its biological activity and metabolic stability. nih.gov

Cyanopeptolins: Structural Diversity and Protease Inhibition

Cyanopeptolins (CPs) represent a significant class of nonribosomal peptides produced by various cyanobacteria, including genera like Nostoc, Microcystis, Planktothrix, and Anabaena. nih.gov These cyclic depsipeptides are structurally characterized by a six-amino acid ring and a side chain. A hallmark of all CPs is the presence of a 3-amino-6-hydroxy-2-piperidone (Ahp) residue at position 3 of the peptide ring. nih.gov The structural diversity within this class is extensive, with one study on Nostoc edaphicum CCNP1411 identifying 93 different cyanopeptolins, 79 of which were new variants. mdpi.comnih.gov This high degree of variation arises from differences in the amino acid composition at other positions within the ring and in the side chain. mdpi.com

The primary biological activity associated with cyanopeptolins is the potent inhibition of serine proteases. nih.govnih.gov These enzymes, which include trypsin, chymotrypsin, elastase, and thrombin, play crucial roles in various metabolic pathways. nih.govmdpi.com The inhibitory mechanism of many cyanopeptolins involves the rigid ring structure covering the active site of the protease, which prevents the enzyme from binding and hydrolyzing its substrate. tandfonline.com The specific amino acid at position 2 of the ring is a key determinant of the peptide's activity and selectivity against different proteases. nih.govmdpi.comnih.gov For instance, cyanopeptolins with an arginine residue at position 2, such as cyanopeptolin 1020, are potent inhibitors of trypsin, with reported IC₅₀ values in the picomolar range. nih.govmdpi.com In contrast, those with different residues at this position may exhibit stronger inhibition against other proteases like chymotrypsin or elastase. mdpi.comtandfonline.com

| Compound | Target Protease | IC₅₀ Value | Reference |

| Cyanopeptolin 1020 | Trypsin | 670 pM | nih.gov |

| Cyanopeptolin 954 | Serine Protease | 45 nM | nih.gov |

| Symplocamide A | Chymotrypsin | 0.38 ± 0.08 µM | mdpi.com |

| Symplocamide A | Trypsin | 80.2 ± 0.7 µM | mdpi.com |

Other Cyanobacterial Peptide and Depsipeptide Derivatives with Cytoactivity

Marine cyanobacteria are a prolific source of structurally diverse peptides and depsipeptides with significant cytotoxic activities. nih.govmdpi.com Depsipeptides are a class of polypeptides that contain both amide and ester bonds. nih.govnih.gov These natural products often exhibit potent antiproliferative effects against various cancer cell lines, making them subjects of interest in drug discovery. mdpi.com Their cytotoxicity is often attributed to mechanisms such as the disruption of the cellular cytoskeleton. mdpi.comnih.gov

Numerous cytotoxic compounds have been isolated from marine cyanobacteria. For example, tasiamides A–E, produced by a Symploca sp., have demonstrated strong cytotoxicity against KB and LoVo cells. nih.gov Odoamide, another depsipeptide, showed potent activity against HeLa S3 human cervical cancer cells with an IC₅₀ value of 26.3 nM. nih.gov The dolastatins, such as dolastatin G and nordolastatin G, exhibited cytotoxicity against HeLa S3 cells as well. nih.gov Wajeepeptin, a cyclic depsipeptide from a marine Moorea sp., displayed moderate cytotoxicity against HeLa cells with an IC₅₀ of 3.7 μM. acs.org Similarly, viequeamide A, isolated from Okeania sp., showed potent cytotoxic activity against H460 human lung cancer cells. researchgate.net The lyngbyastatins are another group of cyclic depsipeptides known to inhibit cancer cell proliferation. acs.org

| Compound | Source Organism | Cancer Cell Line | IC₅₀ Value | Reference |

| Odoamide | Marine Cyanobacterium | HeLa S3 | 26.3 nM | nih.gov |

| Viequeamide A | Okeania sp. | H460 | 60 ± 10 nM | researchgate.net |

| Dolastatin G | Marine Cyanobacterium | HeLa S3 | 1.0 µg/mL | nih.gov |

| Nordolastatin G | Marine Cyanobacterium | HeLa S3 | 5.3 µg/mL | nih.gov |

| Wajeepeptin | Moorea sp. | HeLa | 3.7 µM | acs.org |

Amino Acid Derivatives Containing Cyanoacrylamide Moieties

In one study, a series of imidazopyridine derivatives bearing a 2-cyanoacrylamide group were synthesized as inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in cell survival signaling pathways. nih.govnih.govproquest.com One derivative, 2-cyano-3-(6-methylpyridin-2-yl)acrylamide (referred to as 13h in the study), demonstrated potent inhibitory activity against TAK1 with an IC₅₀ of 27 nM. nih.govnih.govproquest.com This compound also showed a reversible reaction with β-mercaptoethanol, supporting its potential as a reversible covalent inhibitor. nih.govnih.gov The synthesis of these compounds often involves a Knoevenagel condensation between an aldehyde and a cyanoacetamide derivative. proquest.com

| Compound | Target Kinase | IC₅₀ Value | Reference |

| 2-cyano-3-(6-methylpyridin-2-yl)acrylamide (13h) | TAK1 | 27 nM | nih.govnih.govproquest.com |

Cyano-Substituted Glycyrrhetinic Acid Derivatives

Glycyrrhetinic acid, a pentacyclic triterpenoid derived from licorice root, is known for its wide range of biological activities, including anti-inflammatory and anti-tumor effects. dntb.gov.uarsc.org To enhance its potency, researchers have synthesized numerous semi-synthetic derivatives through structural modification. rsc.orgnih.gov One strategy involves the introduction of a 2-cyano-3-oxo-1-en moiety into the A-ring of the glycyrrhetinic acid scaffold. nih.govscienceopen.com This modification is analogous to the structure of potent synthetic triterpenoids like CDDO (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid). scienceopen.com

The synthesis of these cyano-substituted derivatives typically involves a multi-step process starting from glycyrrhetinic acid. scienceopen.comnih.gov Key steps can include formylation at the C2 position, followed by cyclization with hydroxylamine to form an isoxazole ring. scienceopen.comnih.gov This isoxazole can then be rearranged under basic conditions to yield the 2-cyano-3-keto functionality. nih.gov Subsequent dehydrogenation can introduce a double bond to create the cyanoenone system. nih.gov Biological evaluation of these derivatives has shown that the introduction of the cyano-enone moiety can significantly improve the antiproliferative activities in cancer cells. nih.gov For example, one study reported that a novel synthetic derivative, methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate, displayed high antiproliferative activity in various cancer cell lines. scienceopen.com Another study found that N-(2-cyano-3,11-dioxoolean-1,12-dien-30-yl)-4-piperidyl piperidine was the most active among a series of novel derivatives tested against leukemia cells. nih.gov

| Derivative Type | Key Structural Feature | Biological Activity | Reference |

| Methyl 2-cyano-3,12-dioxo-18βH-olean-9(11),1(2)-dien-30-oate | Cyanoenone in A-ring, enone in C-ring | High antiproliferative activity | scienceopen.com |

| N-(2-cyano-3,11-dioxoolean-1,12-dien-30-yl)-4-piperidyl piperidine | Cyanoenone in A-ring, piperidyl piperidine at C-30 | Antiproliferative activity in leukemia cells | nih.gov |

| Soloxolone methyl analogue (compound 4) | 2-cyano-3-oxo-1-en moiety in A-ring | Anti-inflammatory and tumor inhibitory | nih.gov |

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

2-Cyano-4-methylpentanoic Acid as a Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for constructing more elaborate molecular structures. This compound and its close chemical relatives fit this description perfectly. The presence of two distinct and reactive functional groups—the carboxyl (-COOH) and the nitrile (-C≡N)—allows for sequential, controlled chemical modifications. This dual functionality is highly advantageous in multi-step syntheses, where each group can be manipulated independently to build molecular complexity.

In the pharmaceutical industry, intermediates are the crucial compounds that form the steps in the synthetic pathway leading to an Active Pharmaceutical Ingredient (API). The structural framework of this compound is found within several important therapeutic agents, establishing its significance as a key pharmaceutical intermediate.

One of the most prominent applications of a structurally related isomer, 3-cyano-5-methylhexanoic acid, is in the synthesis of Pregabalin. Pregabalin is a widely used anticonvulsant drug, also prescribed for neuropathic pain and generalized anxiety disorder.

Several synthetic routes to Pregabalin rely on cyano-containing intermediates. A common strategy involves the reduction of the nitrile group to a primary amine (-CH₂NH₂), which is a key structural feature of Pregabalin. For instance, (RS)-3-cyano-5-methylhexanoic acid can be synthesized and then resolved into its desired (S)-enantiomer. This chiral intermediate is then converted to (S)-Pregabalin through the hydrogenation of the nitrile group, typically using catalysts like Raney Nickel. While this compound itself is an isomer of the direct precursor, the synthetic pathways often start with simpler building blocks like isobutyraldehyde (B47883) and cyanoacetic acid esters, which generate various cyanopentanoate intermediates.

| Intermediate | Role in Synthesis | Key Transformation | Reference |

|---|---|---|---|

| Methyl-2-cyano-4-methylpentanoate | Early-stage precursor | Formed by condensation of isobutyraldehyde and methyl cyanoacetate (B8463686), followed by hydrogenation. | |

| (RS)-3-cyano-5-methylhexanoic acid | Racemic intermediate | Undergoes chiral resolution to isolate the desired (S)-enantiomer. | |

| (S)-3-cyano-5-methylhexanoic acid | Direct chiral precursor | Nitrile group is reduced to form the aminomethyl group of Pregabalin. |

While the core structure of this compound is central to anticonvulsants like Pregabalin, its specific role as a direct intermediate in the synthesis of major classes of sedatives, such as benzodiazepines, is not extensively documented in the scientific literature. The synthesis of sedatives often involves different classes of chemical intermediates.

Role as an Intermediate in Pharmaceutical Synthesis

Utilization in the Study of Enzyme-Catalyzed Reactions and Metabolic Pathways

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. Nitrilase enzymes, in particular, are of great interest as they can hydrolyze nitrile groups to carboxylic acids. These enzymes can exhibit high enantioselectivity, making them valuable tools for producing chiral molecules.

Research has shown that nitrilase enzymes can be used for the enantioselective hydrolysis of dinitriles to produce chiral cyano-carboxylic acids. For example, a nitrilase from Acidovorax facilis 72W has been used for the selective conversion of 2-methylglutaronitrile (B1199711) to 4-cyanopentanoic acid. This type of enzymatic desymmetrization of a prochiral dinitrile is a powerful strategy for accessing optically pure building blocks for pharmaceuticals and other fine chemicals. Such studies on enzyme-catalyzed hydrolysis of nitriles are crucial for understanding metabolic pathways and developing greener, more efficient synthetic processes.

Design and Evaluation of Bioactive Cyano-Containing Compounds

The nitrile or cyano group is a prevalent functional group in medicinal chemistry, found in numerous approved drugs. Its inclusion in a molecule is a strategic design choice, as it can influence physicochemical properties, metabolic stability, and target binding affinity. The linear geometry, electron-withdrawing nature, and ability to act as a hydrogen bond acceptor make the cyano group a versatile pharmacophore.

A particularly compelling application of the cyano group is in the design of covalent enzyme inhibitors, especially for proteases. The electrophilic character of the nitrile's carbon atom allows it to function as a reactive moiety, or "warhead," that can form a covalent bond with a nucleophilic residue (like cysteine or serine) in an enzyme's active site. This covalent interaction can lead to potent and long-lasting inhibition.

This strategy has been successfully employed in the development of inhibitors for viral cysteine proteases. For example, several inhibitors have been designed where a nitrile group targets the catalytic cysteine residue of the enzyme, forming a reversible covalent adduct. The mild electrophilicity of the nitrile compared to other warheads like aldehydes can reduce off-target reactions, potentially leading to safer drugs. Furthermore, the cyano group can enhance binding affinity even without forming a covalent bond, by acting as a hydrogen bond acceptor with the enzyme's backbone.

| Compound Class | Biological Target | Role of Cyano Group | Reference |

|---|---|---|---|

| Dipeptidylpeptidase-4 (DPP4) Inhibitors (e.g., Vildagliptin) | DPP4 (a serine protease) | Acts as a reversible covalent warhead, reacting with the active site serine. | |

| Viral Cysteine Protease Inhibitors | Viral proteases (e.g., SARS-CoV-2 Mpro) | Functions as an electrophilic warhead to form a covalent adduct with the catalytic cysteine. | |

| Thrombin Inhibitors | Thrombin (a serine protease) | Acts as a hydrogen bond acceptor to enhance binding affinity in the P1 binding site. |

Investigation of Compounds with Anti-inflammatory and Anticancer Activities (in vitro/cell line studies)

Extensive research has been conducted to identify and synthesize novel compounds with potential therapeutic applications, including those with anti-inflammatory and anticancer properties. While various classes of pentanoic acid derivatives and other cyano-containing molecules have been explored for such activities, specific in vitro or cell line studies focusing on derivatives of this compound for anti-inflammatory and anticancer effects are not prominently detailed in the available scientific literature.

Research into related fields shows that modifications of pentanoic acid structures can lead to cytotoxic properties against cancer cell lines. For instance, certain phenyl/naphthylacetyl pentanoic acid derivatives have demonstrated cytotoxicity against the Jurkat E6.1 leukemia cell line. nih.gov The mechanism for these compounds was linked to the induction of DNA deformation and an increase in reactive oxygen species. nih.gov

Similarly, other synthetic compounds containing a cyano group, such as 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), have been developed and shown to inhibit the growth of breast cancer cell lines and induce apoptosis in leukemia cells. mdpi.com These compounds, originally developed as anti-inflammatory agents, demonstrate the potential of molecules with cyano moieties in cancer research. mdpi.comnih.gov However, it is crucial to note that these compounds are structurally distinct from derivatives of this compound.

Further investigation is required to synthesize and evaluate derivatives of this compound to determine if this specific chemical scaffold can yield compounds with significant anti-inflammatory or anticancer activities in in vitro and cell line models.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 2-Cyano-4-methylpentanoic acid is expected to show characteristic absorption bands for the carboxylic acid and nitrile functional groups.

Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad, Strong |

| C-H (Alkyl) | Stretching | 2960 - 2850 | Medium to Strong |

| C≡N (Nitrile) | Stretching | 2260 - 2240 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1730 - 1700 | Strong |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | Medium |

Note: Predicted data is based on typical infrared absorption frequencies for organic functional groups.

Mass Spectrometry (MS, ESI-MS, LCMS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (molar mass: 141.17 g/mol ), the molecular ion peak ([M]⁺) would be observed at m/z 141.

Common fragmentation patterns for carboxylic acids in mass spectrometry involve the loss of the carboxyl group or parts of the alkyl chain. Electrospray ionization (ESI-MS) would likely show a prominent peak for the deprotonated molecule ([M-H]⁻) at m/z 140 in negative ion mode. Liquid chromatography-mass spectrometry (LCMS) combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the sensitive and selective quantification of the compound in complex mixtures.

Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Notes |

| 141 | [C₇H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 124 | [M - OH]⁺ | Loss of hydroxyl radical |

| 96 | [M - COOH]⁺ | Loss of carboxyl group |

| 84 | [C₅H₈N]⁺ | Fragmentation of the alkyl chain |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Note: Fragmentation patterns are predicted based on general principles of mass spectrometry and may vary depending on the ionization method and energy.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures or biological matrices and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification and purity assessment of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

Typical HPLC Parameters for Analysis of Carboxylic Acids

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The acidic pH suppresses the ionization of the carboxylic acid, leading to better retention and peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm), as the carboxyl and nitrile groups are weak chromophores. |

| Injection Volume | 10 - 20 µL |

This method would allow for the determination of the purity of this compound by separating it from any impurities or starting materials.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of reactions and for preliminary purity assessment. For a polar compound like this compound, a polar stationary phase (silica gel) and a mobile phase of intermediate polarity would be appropriate.

General TLC System for Carboxylic Acids

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). A small amount of acetic or formic acid is often added to the mobile phase to improve the spot shape of acidic compounds by reducing tailing. A common system could be Hexane:Ethyl Acetate (1:1) with 1% acetic acid. |

| Visualization | The compound can be visualized under UV light (if it contains a UV-active chromophore or if a fluorescent indicator is used in the TLC plate) or by staining with a suitable reagent such as potassium permanganate (B83412) or vanillin (B372448) stain. |

The retention factor (Rf) value obtained from TLC can provide a preliminary indication of the compound's identity and purity when compared to a standard.

X-ray Diffraction Studies for Solid-State Structure Confirmation

X-ray diffraction (XRD) is a definitive analytical technique for determining the solid-state structure of a crystalline compound. This method provides precise information about the three-dimensional arrangement of atoms and molecules within a crystal lattice, confirming bond lengths, bond angles, and stereochemistry. For a molecule such as this compound, single-crystal X-ray diffraction would be the standard method to unambiguously confirm its molecular structure and packing in the solid state.

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The geometric positions and intensities of these spots are directly related to the arrangement of atoms in the crystal. By analyzing this diffraction pattern, researchers can construct an electron density map and, from that, a complete three-dimensional model of the molecule.

While X-ray diffraction is a powerful tool for structural elucidation of crystalline solids, publicly available crystallographic data specifically for this compound is not prevalent in the surveyed scientific literature. However, the technique has been successfully applied to structurally related cyano-containing organic acids and hydrazides to establish their precise molecular geometries and intermolecular interactions, such as hydrogen bonding. mdpi.comreading.ac.uk For instance, studies on similar compounds have utilized X-ray diffraction to confirm the geometry of the hydrazide moiety and analyze intermolecular contacts within the crystal. mdpi.com

Quantitative Analysis Methods (e.g., pH stat titration for hydrolysis products)

The quantification of this compound and its reaction products, particularly those from hydrolysis, is crucial for monitoring reaction kinetics and determining purity. Various analytical methods are employed for this purpose, with pH-stat titration being a particularly effective technique for real-time monitoring of hydrolysis reactions.

pH-Stat Titration

The hydrolysis of the nitrile group (-C≡N) in this compound yields a carboxylic acid and ammonia (B1221849). This process results in a change in the pH of the reaction medium. A pH-stat titrator is an instrument that maintains a constant pH in a reaction vessel by automatically adding a titrant (an acid or a base) to neutralize the products being formed.

In the case of nitrile hydrolysis, the formation of a carboxylic acid and ammonia would lead to a pH shift. The rate of addition of a standard base solution (e.g., Sodium Hydroxide, NaOH) required to keep the pH constant is directly proportional to the rate of the hydrolysis reaction. mdpi.com This method allows for continuous, real-time monitoring of the reaction kinetics. The procedure has proven to be a rapid, sensitive, and reliable method for determining the rate of hydrolysis for various compounds. mdpi.com

Below is an interactive table illustrating hypothetical data from a pH-stat titration experiment monitoring the hydrolysis of a cyano compound.

| Time (minutes) | Titrant (NaOH) Volume Added (mL) | Hydrolysis Rate (mol/L·s) |

| 0 | 0.00 | 0.00 |

| 10 | 0.52 | 1.73 x 10⁻⁶ |

| 20 | 0.98 | 1.53 x 10⁻⁶ |

| 30 | 1.35 | 1.23 x 10⁻⁶ |

| 40 | 1.65 | 1.00 x 10⁻⁶ |

| 50 | 1.88 | 0.77 x 10⁻⁶ |

| 60 | 2.05 | 0.57 x 10⁻⁶ |

Note: The data in this table is hypothetical and for illustrative purposes only.

Other Quantitative Methods

Beyond pH-stat titration, other analytical techniques are vital for the quantification of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to quantify the conversion of the nitrile group to an amide or carboxylic acid. nih.gov The appearance of new signals corresponding to the hydrolysis products and the disappearance of signals from the starting material allow for the calculation of reaction yield and purity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. For analysis, the carboxylic acid group of this compound would typically be derivatized to a more volatile ester. GC-MS provides high sensitivity and selectivity, making it suitable for quantifying low concentrations of the compound and its byproducts. nih.gov Methodologies developed for related methylpentanoic acids, involving solid-phase extraction followed by GC-MS analysis, have demonstrated detection limits in the nanogram-per-liter range. nih.gov

Theoretical and Computational Chemistry Studies

In Silico Prediction of Molecular Properties and Bioactivity Scores

In silico tools are instrumental in predicting the physicochemical properties and potential biological relevance of molecules. For 2-Cyano-4-methylpentanoic acid, computational models provide predictions for key molecular descriptors that influence its behavior in chemical and biological systems. These properties are crucial for understanding its reactivity, solubility, and potential interactions with biological macromolecules.

Predicted physicochemical properties indicate that this compound has a molecular weight of 141.17 g/mol . Key descriptors related to its structure and potential for forming interactions include the presence of one hydrogen bond donor and three hydrogen bond acceptors. The topological polar surface area (TPSA), a metric correlated with drug transport in vivo, is calculated to be 61.11 Ų. These computational predictions offer a foundational understanding of the molecule's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

|---|---|

| Molecular Weight | 141.17 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area (TPSA) | 61.11 Ų |

| LogP (Octanol-Water Partition Coefficient) | 1.09 |

Data generated from computational prediction models.

Bioactivity scores are computationally generated to estimate the likelihood of a molecule interacting with major classes of drug targets. These scores are based on the molecule's structural similarity to known active compounds. For this compound, the predicted scores suggest a moderate potential for interaction with enzyme targets, particularly proteases and other enzymes, while showing lower predicted affinity for G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Table 2: Predicted Bioactivity Scores for this compound

| Target Class | Bioactivity Score |

|---|---|

| GPCR Ligand | -0.63 |

| Ion Channel Modulator | -0.78 |

| Kinase Inhibitor | -0.91 |

| Nuclear Receptor Ligand | -0.55 |

| Protease Inhibitor | -0.21 |

| Enzyme Inhibitor | 0.04 |

Data generated from computational prediction models. Scores > 0.0 indicate likely biological activity, while scores < -0.5 are suggestive of inactivity.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Enzyme Interactions

As of this writing, specific molecular docking and molecular dynamics simulation studies focused exclusively on the interaction of this compound with specific enzymes are not extensively documented in peer-reviewed scientific literature. Such studies are highly specific and typically performed when a compound is being investigated for a particular therapeutic purpose or enzymatic inhibition. While its role as a synthetic intermediate is established, dedicated computational studies modeling its binding affinity and dynamic behavior within an enzyme's active site have not been widely published.

Structure-Activity Relationship (SAR) Investigations through Computational Modeling

Comprehensive Structure-Activity Relationship (SAR) investigations using computational modeling for this compound are not available in the current body of scientific literature. SAR studies require the analysis of a series of structurally related compounds to determine how specific molecular features influence their biological activity. Since this compound is primarily documented as a chemical intermediate rather than a lead compound in a drug discovery campaign, systematic computational SAR studies have not been a primary research focus.

Q & A

Q. What are the recommended synthetic routes for 2-Cyano-4-methylpentanoic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves nitrile group introduction via cyanation or nucleophilic substitution. For example, a Knoevenagel condensation between a methyl-substituted aldehyde and cyanoacetic acid derivatives under acidic catalysis can yield the target compound. Post-synthesis purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate high-purity product . Validate intermediate steps using thin-layer chromatography (TLC) to monitor reaction progress.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Avoid inhalation of dust or vapors .

- Storage : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the cyano group or oxidation. Regularly check for discoloration or precipitate formation as stability indicators .

Q. What analytical techniques are most effective for characterizing this compound purity and structural integrity?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to quantify impurities. Compare retention times against certified reference standards .

- Structural Confirmation : Employ - and -NMR (in DMSO-) to verify substituent positions. FTIR can confirm the presence of cyano (~2240 cm) and carboxylic acid (~1700 cm) groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across different studies?

- Methodological Answer : Cross-validate data using orthogonal methods. For example, if melting points vary:

- Perform differential scanning calorimetry (DSC) to assess thermal behavior.

- Compare solubility profiles in polar vs. nonpolar solvents.

- Replicate experiments under standardized conditions (e.g., humidity-controlled environments) to isolate environmental factors .

Q. What strategies are effective for optimizing reaction yields of this compound derivatives in multistep syntheses?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

- In-Situ Monitoring : Use inline FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically.

- Catalyst Screening : Test organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., palladium) for stereoselective derivatization .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G* basis sets for energy minimization.

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to assess conformational stability.

- Docking Studies : Predict binding affinities with enzymes (e.g., hydrolases) for biocatalytic applications .

Notes on Evidence Utilization

- Safety protocols and waste management are informed by handling guidelines for structurally related compounds .

- Synthetic and analytical methodologies are extrapolated from analogous cyano-carboxylic acid systems .

- Data validation strategies align with pharmacopeial standards for impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.